molecular formula C20H20N4O6S B11018662 4,5-dimethoxy-2-nitro-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide

4,5-dimethoxy-2-nitro-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B11018662
M. Wt: 444.5 g/mol
InChI Key: BLKNVYYQFNIPSK-UHFFFAOYSA-N
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Description

4,5-Dimethoxy-2-nitro-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzamide core substituted with methoxy, nitro, and thiadiazole groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethoxy-2-nitro-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of 4,5-dimethoxybenzamide to introduce the nitro group, followed by the formation of the thiadiazole ring through cyclization reactions. The final step involves the coupling of the thiadiazole derivative with 3-phenoxypropylamine under appropriate reaction conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, controlled reaction environments, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethoxy-2-nitro-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amine derivative, while substitution reactions can lead to the formation of various substituted benzamides.

Scientific Research Applications

4,5-Dimethoxy-2-nitro-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,5-dimethoxy-2-nitro-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For instance, the nitro group can participate in redox reactions, while the thiadiazole ring can interact with metal ions or other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dimethoxy-2-nitrobenzyl bromide: Shares the dimethoxy and nitro groups but lacks the thiadiazole and phenoxypropyl moieties.

    4,5-Dimethoxy-2-nitrobenzyl chloroformate: Similar in structure but contains a chloroformate group instead of the thiadiazole ring.

    4,5-Dimethoxy-2-nitrobenzyl alcohol: Contains the dimethoxy and nitro groups but differs in the presence of an alcohol group.

Uniqueness

The uniqueness of 4,5-dimethoxy-2-nitro-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide lies in its combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the thiadiazole ring and phenoxypropyl group differentiates it from other similar compounds, offering unique opportunities for research and application.

Properties

Molecular Formula

C20H20N4O6S

Molecular Weight

444.5 g/mol

IUPAC Name

4,5-dimethoxy-2-nitro-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C20H20N4O6S/c1-28-16-11-14(15(24(26)27)12-17(16)29-2)19(25)21-20-23-22-18(31-20)9-6-10-30-13-7-4-3-5-8-13/h3-5,7-8,11-12H,6,9-10H2,1-2H3,(H,21,23,25)

InChI Key

BLKNVYYQFNIPSK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)NC2=NN=C(S2)CCCOC3=CC=CC=C3)[N+](=O)[O-])OC

Origin of Product

United States

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